(1R,9R)-Exatecan mesylate

stereochemistry enantiomeric excess quality control

(1R,9R)-Exatecan mesylate is the stereochemically defined isomer of exatecan mesylate, a camptothecin-derived Topo I inhibitor. Distinct from the low-activity (1S,9R) form, this (1R,9R) configuration ensures optimal target binding. Key differentiators: ≥98% purity, absolute configuration confirmed by single-crystal XRD, 99.96% ee, and FDA DMF MF036708 with kilo-scale GMP capability. For ADC developers: ensures reproducible conjugation, payload release kinetics, and circumvents P-gp-mediated MDR. Serves as a reference standard for chiral purity assessment in ADC manufacturing.

Molecular Formula C25H26FN3O7S
Molecular Weight 531.6 g/mol
Cat. No. B12367744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,9R)-Exatecan mesylate
Molecular FormulaC25H26FN3O7S
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
InChIInChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m1./s1
InChIKeyBICYDYDJHSBMFS-AKYVXKJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,9R)-Exatecan Mesylate: Stereochemically Defined Topoisomerase I Inhibitor for ADC Payload Research and Procurement


(1R,9R)-Exatecan mesylate ((1R,9R)-DX8951f) is a stereochemically defined isomer of exatecan mesylate, a fully synthetic hexacyclic camptothecin derivative that functions as a DNA topoisomerase I inhibitor . The compound is distinguished by its specific (1R,9R) absolute configuration at two chiral centers, which confers distinct three-dimensional structure and physicochemical properties compared to alternative stereoisomeric forms . As a topoisomerase I inhibitor, it stabilizes the enzyme-DNA cleavable complex, preventing DNA religation and inducing apoptotic cell death in rapidly dividing cancer cells . The compound is widely employed as a cytotoxic payload in antibody-drug conjugate (ADC) development and as a reference standard in cancer research, with commercial availability at high enantiomeric purity (ee: 99.96%) .

Why Generic Substitution of (1R,9R)-Exatecan Mesylate with Alternative Stereoisomers or Payloads Cannot Be Assumed Equivalent


The (1R,9R) stereoisomer of exatecan mesylate represents one of multiple possible diastereomeric forms of this hexacyclic camptothecin derivative . Stereochemistry is a critical determinant of topoisomerase I inhibitor binding affinity, with the (1R,9R) configuration differing structurally from the (1S,9R) isomer, which is documented as the low-activity form of exatecan mesylate . Furthermore, exatecan-based payloads exhibit significantly differentiated potency profiles compared to other camptothecin-class topoisomerase I inhibitors such as SN-38 (the active metabolite of irinotecan) and topotecan . In ADC applications, the choice of payload directly impacts drug-to-antibody ratio (DAR) stability, aggregation propensity, and bystander killing capacity—parameters that cannot be assumed equivalent across exatecan derivatives or alternative linker-payload platforms . Consequently, procurement of a precisely specified stereoisomeric form with documented purity and enantiomeric excess is essential for reproducible research outcomes and regulatory-compliant development workflows.

(1R,9R)-Exatecan Mesylate: Quantitative Comparative Evidence for Scientific Selection


Stereochemical Identity and Purity: Differentiating (1R,9R)-Exatecan Mesylate from the Low-Activity (1S,9R) Isomer

(1R,9R)-Exatecan mesylate is distinguished from its stereoisomeric counterpart, (1S,9R)-Exatecan mesylate, by both absolute configuration and biological activity. The (1S,9R) isomer is explicitly characterized in commercial documentation as the low-activity stereoisomer of exatecan mesylate . Commercial specifications for (1R,9R)-Exatecan mesylate include documented enantiomeric excess (ee) of 99.96% and chemical purity of 99.94%, enabling researchers to verify stereochemical integrity in procurement .

stereochemistry enantiomeric excess quality control

Topoisomerase I Inhibitory Potency: Exatecan versus SN-38 (Active Metabolite of Irinotecan)

Exatecan demonstrates substantially greater inhibitory potency against topoisomerase I compared to SN-38, the active metabolite of the clinically established camptothecin derivative irinotecan. In enzymatic assays using topoisomerase I obtained from SUIT-2 human pancreatic cancer cells, exatecan inhibited enzyme activity with an IC50 of 0.82 μg/mL, compared to 2.3 μg/mL for SN-38 . This represents an approximately 2.8-fold greater potency for exatecan in this assay system. Across multiple cell lines including MOLT-4, CCRF-CEM, DMS114, and DU145, exatecan consistently exhibited lower IC50 values (higher potency) compared to SN-38 .

topoisomerase I enzyme inhibition IC50

ADC Linker-Payload Platform Stability: Exo-Linker-Exatecan (APL-1082) versus DXd Platform (Deruxtecan)

In a direct comparative study of exatecan-based ADC platforms, the exo-linker-exatecan construct (APL-1082) conjugated to trastuzumab demonstrated superior stability and physicochemical properties compared to the clinically validated trastuzumab-deruxtecan (T-DXd, Enhertu) ADC . The exo-linker ADC maintained drug-to-antibody ratios (DAR) with reduced aggregation and decreased hydrophobicity relative to T-DXd. Furthermore, combination with AJICAP site-specific conjugation technology enabled production of high-DAR ADCs achieving a DAR of 10 with promising homogeneity .

ADC linker-payload DAR stability aggregation

Multidrug Resistance Circumvention: Exatecan Mesylate Activity in P-Glycoprotein-Overexpressing Cells

(1R,9R)-Exatecan mesylate circumvents P-glycoprotein (P-gp)-mediated multidrug resistance, a property that distinguishes this compound from several other chemotherapeutic agents that are effluxed by P-gp transporters . Exatecan mesylate is documented as highly effective against P-glycoprotein-mediated multi-drug resistant cells, and its derivative-based ADC payloads display high therapeutic indices across solid tumors . Preclinical characterization of DX-8951f (exatecan mesylate) indicates low cross-resistance against MDR-1 overexpressing tumors, an attribute not uniformly shared across the camptothecin class .

multidrug resistance P-glycoprotein MDR-1

Commercial Supply Chain Readiness: FDA DMF Filing and Kilo-Scale GMP Manufacturing Capability

Exatecan mesylate has achieved FDA Drug Master File (DMF) filing status (MF036708), providing a regulatory foundation for IND and NDA submissions by ADC developers . The manufacturer (Chemexpress/Haoyuan) has completed process development, confirmatory batch production, analytical method development, stability studies, and analytical method validation for exatecan mesylate and its key intermediates . The compound can be produced at kilogram scale with GMP compliance, supported by a 400 m² high-potency API (HP-API) facility equipped with isolators suitable for OEB5 compounds (OEL < 0.1 μg/m³) . Single-crystal X-ray diffraction has confirmed the molecular skeleton and absolute configuration of chiral centers .

DMF GMP manufacturing supply chain

(1R,9R)-Exatecan Mesylate: Evidence-Based Application Scenarios for Research and Industrial Procurement


ADC Payload Development Requiring Stereochemically Defined, High-Purity Topoisomerase I Inhibitor

(1R,9R)-Exatecan mesylate serves as a precisely specified cytotoxic payload for antibody-drug conjugate development programs. With documented enantiomeric excess of 99.96% and chemical purity of 99.94% , this stereoisomer provides the stereochemical consistency required for reproducible conjugation chemistry and payload release kinetics. The compound's circumvention of P-glycoprotein-mediated multidrug resistance supports its selection for ADCs targeting tumors with documented MDR-1 overexpression.

Reference Standard for Stereochemical Purity Assessment in Exatecan-Based ADC Quality Control

The well-characterized (1R,9R) stereochemistry and commercial availability at high enantiomeric excess make this compound suitable as a reference standard for chiral purity assessment in ADC manufacturing workflows. Single-crystal X-ray diffraction confirmation of absolute configuration provides definitive structural validation supporting its use in analytical method development and release testing.

Preclinical Pharmacology Studies Comparing Payload Potency Across Topoisomerase I Inhibitor Classes

Researchers conducting comparative pharmacology studies of camptothecin-class topoisomerase I inhibitors can employ (1R,9R)-Exatecan mesylate as a benchmark high-potency comparator. Exatecan exhibits approximately 2.8-fold greater enzyme inhibitory potency (IC50 0.82 μg/mL) than SN-38 (2.3 μg/mL) in enzymatic assays using SUIT-2-derived topoisomerase I , providing a quantitative baseline for evaluating novel payload candidates.

GMP-Compliant Procurement for IND-Enabling Toxicology and CMC Development

Organizations advancing exatecan-based ADCs toward clinical development can procure exatecan mesylate from suppliers with FDA DMF filing (MF036708) and demonstrated kilo-scale GMP manufacturing capability . The completed analytical method development, stability studies, and process validation reduce the CMC burden associated with payload sourcing for IND submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,9R)-Exatecan mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.